molecular formula C16H20N6O B15119834 2-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile

2-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile

Cat. No.: B15119834
M. Wt: 312.37 g/mol
InChI Key: MDNNACNDKNPBGR-UHFFFAOYSA-N
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Description

2-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile is a complex organic compound that features a triazole ring, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways . The compound can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Properties

Molecular Formula

C16H20N6O

Molecular Weight

312.37 g/mol

IUPAC Name

2-[[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile

InChI

InChI=1S/C16H20N6O/c17-12-15-1-4-18-16(11-15)23-13-14-2-6-21(7-3-14)9-10-22-8-5-19-20-22/h1,4-5,8,11,14H,2-3,6-7,9-10,13H2

InChI Key

MDNNACNDKNPBGR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1COC2=NC=CC(=C2)C#N)CCN3C=CN=N3

Origin of Product

United States

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